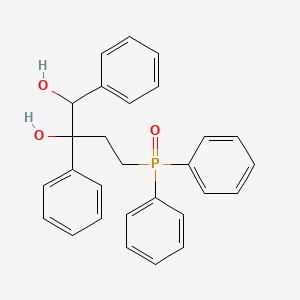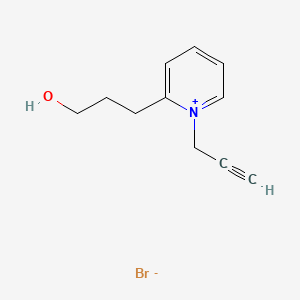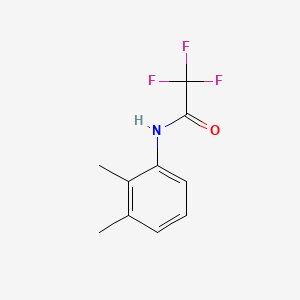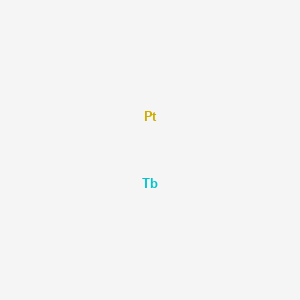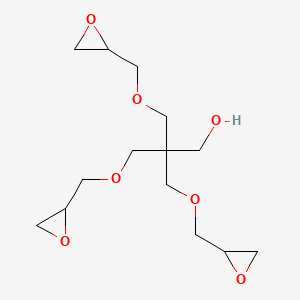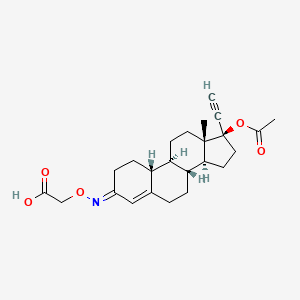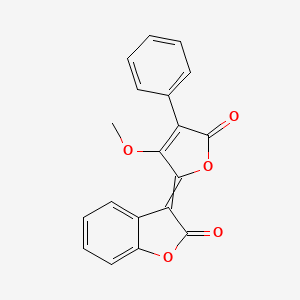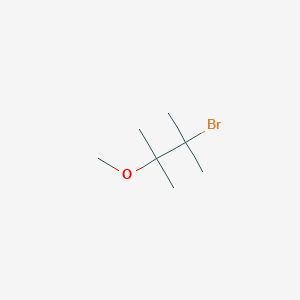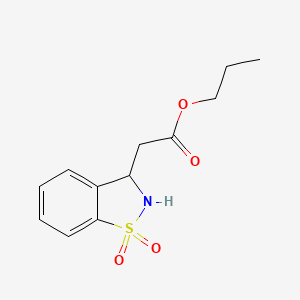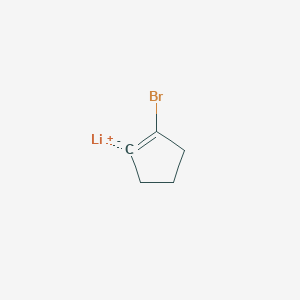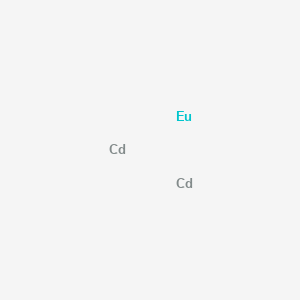
Cadmium--europium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium–europium (2/1) is a compound formed by the combination of cadmium and europium in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including optoelectronics, materials science, and biomedical research. The combination of cadmium, a transition metal, and europium, a rare earth element, results in a compound with distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–europium (2/1) can be achieved through various methods, including solid-state reactions, solution-based methods, and microwave-assisted synthesis. One common approach involves the reaction of cadmium chloride with europium oxide in a controlled environment. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: Industrial production of cadmium–europium (2/1) typically involves high-temperature solid-state reactions. The reactants are mixed in stoichiometric ratios and heated in a furnace under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: Cadmium–europium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts.
Common Reagents and Conditions:
Oxidation: Cadmium–europium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents under controlled conditions.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of cadmium and europium halides.
Major Products: The major products formed from these reactions include cadmium oxide, europium oxide, cadmium halides, and europium halides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cadmium–europium (2/1) has a wide range of applications in scientific research due to its unique properties:
Optoelectronics: The compound is used in the development of quantum dots for optoelectronic applications, such as light-emitting diodes (LEDs) and display technologies.
Materials Science: It is utilized in the synthesis of advanced materials with tailored optical and electronic properties.
Biomedical Research: Cadmium–europium (2/1) is explored for its potential use in biomedical imaging and drug delivery systems.
Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.
作用機序
The mechanism of action of cadmium–europium (2/1) involves its interaction with molecular targets and pathways within a given system. In optoelectronic applications, the compound’s luminescent properties are attributed to the energy transfer between cadmium and europium ions. In biomedical applications, the compound’s interaction with cellular components, such as proteins and DNA, plays a crucial role in its effectiveness .
類似化合物との比較
Cadmium–europium (2/1) can be compared with other similar compounds, such as cadmium selenide quantum dots and europium-doped materials. The unique combination of cadmium and europium in a 2:1 ratio provides distinct optical and electronic properties that are not observed in other compounds. Similar compounds include:
Cadmium Selenide Quantum Dots: Known for their tunable optical properties and applications in optoelectronics.
Europium-Doped Materials: Used in various applications, including phosphors and luminescent materials.
特性
CAS番号 |
12185-52-3 |
|---|---|
分子式 |
Cd2Eu |
分子量 |
376.79 g/mol |
IUPAC名 |
cadmium;europium |
InChI |
InChI=1S/2Cd.Eu |
InChIキー |
ZWBFCCZENCCIHV-UHFFFAOYSA-N |
正規SMILES |
[Cd].[Cd].[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


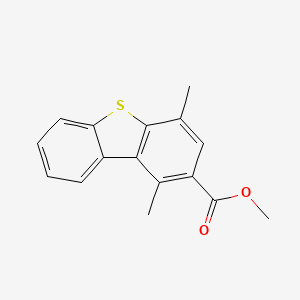
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
